3-Tricyclo[2.2.1.02,6]heptanylmethanol
Overview
Description
3-Tricyclo[2.2.1.02,6]heptanylmethanol is a complex organic compound with the molecular formula C10H16O. It is a derivative of tricyclo[2.2.1.0(2,6)]heptane, featuring a methanol group attached to the third carbon of the tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tricyclo[2.2.1.02,6]heptanylmethanol typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using advanced catalysts and reactors to ensure high yield and purity. The process may also include purification steps to remove any by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Tricyclo[2.2.1.02,6]heptanylmethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can produce alcohols or alkanes.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
3-Tricyclo[2.2.1.02,6]heptanylmethanol has several applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Tricyclo[2.2.1.02,6]heptanylmethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
3-Tricyclo[2.2.1.02,6]heptanylmethanol is unique due to its tricyclic structure and the presence of the methanol group. Similar compounds include other tricyclic alcohols and derivatives, such as tricyclo[2.2.1.0(2,6)]heptane-3-methanol and its various substituted analogs. These compounds share structural similarities but may differ in their functional groups and reactivity.
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Properties
IUPAC Name |
3-tricyclo[2.2.1.02,6]heptanylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-3-7-4-1-5-6(2-4)8(5)7/h4-9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWAAWHDZRKKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329283 | |
Record name | (Tricyclo[2.2.1.0~2,6~]heptan-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4337-95-5 | |
Record name | NSC110577 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Tricyclo[2.2.1.0~2,6~]heptan-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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